An In-Depth Technical Guide to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Properties, Synthesis, and Applications in Drug Development
An In-Depth Technical Guide to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, also known as propylene sulfate, is a cyclic sulfate ester that has garnered significant attention in various scientific fields, particularly in organic synthesis and materials science. Its unique structural features, comprising a strained five-membered ring with a reactive sulfate group, make it a valuable intermediate for the introduction of a sulfate moiety and as a potent alkylating agent. This guide provides a comprehensive overview of the physical properties, synthesis, and applications of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, with a special focus on its relevance to drug development professionals.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is crucial for its handling, application, and the interpretation of experimental results.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O₄S | [1][2] |
| Molecular Weight | 138.14 g/mol | [1][2] |
| CAS Number | 5689-83-8 | [1][2] |
| Appearance | Colorless to light yellow or brown clear liquid | [1][3] |
| Density | 1.4 g/cm³ | [1] |
| Boiling Point | 221.8 °C (at atmospheric pressure); ~40 °C (at reduced pressure) | [1] |
| Flash Point | 88 °C | [1] |
| Solubility | Increased hydrophobicity compared to non-methylated analogs, suggesting preferential solubility in solvents like THF over water. | [1] |
Note on Chirality: The presence of a methyl group at the 4-position introduces a chiral center, meaning 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide can exist as (R) and (S) enantiomers. The specific enantiomer used can be critical in stereoselective synthesis. The CAS number for the (R)-enantiomer is 1006381-03-8[4][5][6], and for the (S)-enantiomer is 174953-30-1.[7][8]
Spectral Data
-
¹H NMR: An expected singlet for the methyl protons is anticipated around δ 1.3–1.5 ppm.[1]
-
¹³C NMR: Characteristic signals for the sulfone carbons are expected in the range of δ 110–120 ppm.[1]
-
Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the S=O stretches are predicted to appear between 1150–1300 cm⁻¹.[1]
Synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide typically involves a two-step process starting from 1,2-propanediol. The first step is the formation of the corresponding cyclic sulfite, which is subsequently oxidized to the cyclic sulfate.
Experimental Protocol: A Two-Step Synthesis
This protocol is a representative procedure based on established methods for the synthesis of cyclic sulfates.
Step 1: Synthesis of 4-Methyl-1,3,2-dioxathiolane 2-oxide (Propylene Sulfite)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-propanediol in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0 °C).
-
Addition of Thionyl Chloride: Slowly add a stoichiometric equivalent of thionyl chloride (SOCl₂) to the cooled solution. The reaction is exothermic and releases hydrogen chloride gas, which should be vented through a suitable trap (e.g., a bubbler with a sodium hydroxide solution).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product, 4-methyl-1,3,2-dioxathiolane 2-oxide, can be purified by vacuum distillation.
Step 2: Oxidation to 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide (Propylene Sulfate)
-
Catalyst and Oxidant Preparation: In a separate flask, prepare a solution of a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of a suitable oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), in a mixture of solvents like acetonitrile, water, and carbon tetrachloride.[1]
-
Oxidation Reaction: Add the propylene sulfite obtained from Step 1 to the oxidant solution. The reaction is typically carried out at room temperature and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the final product, 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide, is purified by vacuum distillation or recrystallization from a solvent system like carbon tetrachloride/hexane.[1]
Caption: Workflow for the two-step synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide.
Applications in Drug Development and Organic Synthesis
The high reactivity of the cyclic sulfate ring makes 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide a versatile tool in organic synthesis, particularly in the pharmaceutical industry.
Role as an Alkylating Agent
Cyclic sulfates are potent electrophiles and are effective alkylating agents.[9] The ring strain of the five-membered ring facilitates nucleophilic attack, leading to ring-opening and the formation of a new carbon-nucleophile bond with a pendant sulfate group. This reactivity is harnessed in the synthesis of various biologically active molecules.[9][10]
Synthesis of Secnidazole Stereoisomers
A notable application of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is in the synthesis of stereoisomers of Secnidazole.[1][4][5] Secnidazole is a nitroimidazole anti-infective agent used to treat various infections.[1] The chiral nature of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide allows for the stereocontrolled introduction of the hydroxypropyl side chain found in Secnidazole.
Caption: General reaction scheme for the synthesis of Secnidazole stereoisomers.
Broader Implications in Medicinal Chemistry
The cyclic sulfate moiety is considered a valuable pharmacophore in drug design. The sulfone group is a strong hydrogen bond acceptor and can participate in interactions with biological targets. Furthermore, the introduction of a sulfate group can modulate the physicochemical properties of a drug candidate, such as its solubility and metabolic stability.
Safety and Handling
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is a combustible liquid and should be handled with care.[3] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also suspected of causing genetic defects.[3][6][11] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug development. Its well-defined physical properties and reactivity profile make it a powerful tool for the synthesis of complex molecules, including chiral pharmaceuticals like Secnidazole. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective and safe utilization in a research and development setting.
References
-
PubChem. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide. [Link]
-
PubMed. Synthesis of cyclic sulfates by halocyclization. [Link]
-
PubMed Central. Radioiodination of Aryl-Alkyl Cyclic Sulfates. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-methyl-1,3,2-dioxathiolane 2-oxide: A Versatile Intermediate in Organic Synthesis. [Link]
-
Pharmaffiliates. (4R)-4-Methyl-1,3,2-dioxathiolane-2,2-dioxide | CAS 1006381-03-8. [Link]
-
PubChem. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide. [Link]
-
Pharmacy 180. Alkylating agents. [Link]
-
PubChem. (4S)-Methyl-[1][2][9]dioxathiolane 2,2-dioxide. [Link]
-
Wikipedia. Alkylating antineoplastic agent. [Link]
-
Pharmaffiliates. (S)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | CAS 174953-30-1. [Link]
-
Royal Society of Chemistry. Synthesis and kinetic study of 1,3,2-dioxathiolane 2,2-dioxide in microreactors. [Link]
Sources
- 1. 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | 5689-83-8 | Benchchem [benchchem.com]
- 2. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | C3H6O4S | CID 9964107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | 5689-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1,3,2-Dioxathiolane, 4-Methyl-, 2,2-dioxide, (4R)- | 1006381-03-8 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | C3H6O4S | CID 59377073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide | C3H6O4S | CID 10942500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Cyclic Sulfates and Sulfamidates as Alkylating Reagents - Enamine [enamine.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
